
2-Methoxy-6-nonyl-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-nonyl-1,4-benzoquinone (MNQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNQ is a member of the benzoquinone family and is known for its unique biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to exert neuroprotective effects by reducing oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
2-Methoxy-6-nonyl-1,4-benzoquinone exhibits several biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. 2-Methoxy-6-nonyl-1,4-benzoquinone induces oxidative stress in cells, leading to the generation of ROS and subsequent apoptosis in cancer cells. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone exerts neuroprotective effects by reducing oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-6-nonyl-1,4-benzoquinone has several advantages and limitations for lab experiments. 2-Methoxy-6-nonyl-1,4-benzoquinone exhibits potent cytotoxic effects against various cancer cell lines, making it an ideal candidate for cancer research. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity against several bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, 2-Methoxy-6-nonyl-1,4-benzoquinone has some limitations, including its low solubility in aqueous solutions, which limits its use in in vivo experiments.
Zukünftige Richtungen
2-Methoxy-6-nonyl-1,4-benzoquinone has several potential future directions, including its use as a potential anticancer and antimicrobial agent. 2-Methoxy-6-nonyl-1,4-benzoquinone can also be used in the development of new neuroprotective agents for the treatment of neurodegenerative disorders. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone can be modified to improve its solubility in aqueous solutions, making it more suitable for in vivo experiments.
In conclusion, 2-Methoxy-6-nonyl-1,4-benzoquinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Methoxy-6-nonyl-1,4-benzoquinone exhibits potent cytotoxic effects against various cancer cell lines, antimicrobial activity against several bacterial and fungal strains, and neuroprotective effects against oxidative stress-induced neurodegeneration. 2-Methoxy-6-nonyl-1,4-benzoquinone has several potential future directions, including its use as a potential anticancer and antimicrobial agent and the development of new neuroprotective agents.
Synthesemethoden
The synthesis of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the reaction of 2-methoxy-1,4-benzoquinone with nonyl alcohol in the presence of a strong acid catalyst. The resulting product is a yellowish-brown crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-nonyl-1,4-benzoquinone has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and microbial infections. 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer. 2-Methoxy-6-nonyl-1,4-benzoquinone also exhibits potent antimicrobial activity against several bacterial and fungal strains. Moreover, 2-Methoxy-6-nonyl-1,4-benzoquinone has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration.
Eigenschaften
CAS-Nummer |
130817-80-0 |
|---|---|
Produktname |
2-Methoxy-6-nonyl-1,4-benzoquinone |
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
PJRTVHREUOBDFM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Kanonische SMILES |
CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Andere CAS-Nummern |
130817-80-0 |
Synonyme |
2-methoxy-6-nonyl-1,4-benzoquinone MNBQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



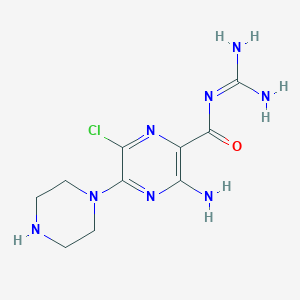
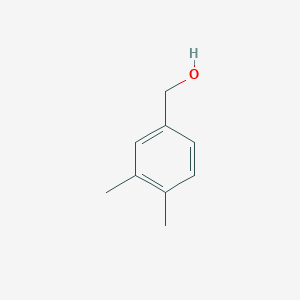
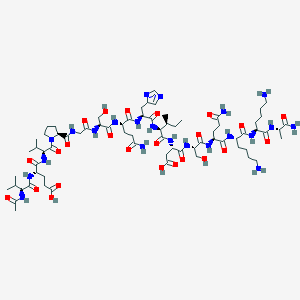





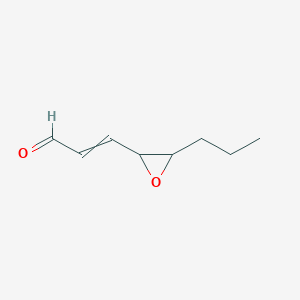
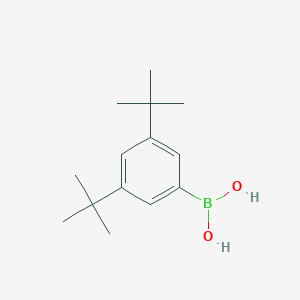

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)